Trimethylstannylbutyldimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trimethylstannylbutyldimethylsilane is an organotin compound that features a tin atom bonded to a butyldimethylsilyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial chemistry due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of stannane,(butyldimethylsilyl)trimethyl- typically involves the reaction of trimethyltin chloride with butyldimethylsilyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

(CH3)3SnCl+BuMe2SiLi→(CH3)3SnSiMe2Bu+LiCl

The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of stannane,(butyldimethylsilyl)trimethyl- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylstannylbutyldimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.

Major Products Formed

Oxidation: Organotin oxides and hydroxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted organotin compounds.

Wissenschaftliche Forschungsanwendungen

Trimethylstannylbutyldimethylsilane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.

Medicine: Explored for its potential in drug development, especially in the synthesis of organotin-based pharmaceuticals.

Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.

Wirkmechanismus

The mechanism by which stannane,(butyldimethylsilyl)trimethyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of new compounds. The butyldimethylsilyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethyltin chloride: Similar in structure but lacks the butyldimethylsilyl group.

Tributyltin hydride: Contains three butyl groups instead of the butyldimethylsilyl group.

Tetramethyltin: Contains four methyl groups without any silyl substitution.

Uniqueness

Trimethylstannylbutyldimethylsilane is unique due to the presence of the butyldimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.

Biologische Aktivität

Overview of Trimethylstannylbutyldimethylsilane

This compound is an organotin compound, characterized by a tin atom bonded to various organic groups. Organotin compounds have garnered attention due to their diverse applications in industry and potential biological activities, particularly in the fields of pharmacology and toxicology.

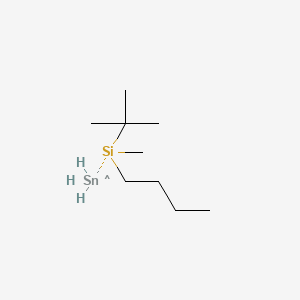

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C₈H₁₈OSn

- Structure : It consists of a tin atom (Sn) surrounded by three methyl groups (–CH₃) and a butyl group (–C₄H₉) attached to a dimethylsilane moiety (–Si(CH₃)₂).

Organotin compounds, including this compound, exhibit various biological activities, primarily due to their ability to interact with biological macromolecules. The following mechanisms have been identified:

- Antimicrobial Activity : Organotin compounds have shown effectiveness against a range of microorganisms, including bacteria and fungi. Their mechanism often involves disrupting cellular membranes or inhibiting enzymatic functions.

- Anticancer Properties : Some studies suggest that organotin compounds may exhibit cytotoxic effects on cancer cells. They can induce apoptosis (programmed cell death) through various pathways, including the activation of caspases and alteration of mitochondrial membrane potential.

- Endocrine Disruption : Certain organotins are known to mimic or interfere with hormonal signaling pathways, potentially leading to endocrine disruption in wildlife and humans.

Toxicological Considerations

While some biological activities are beneficial, the toxicity of organotin compounds is a significant concern:

- Neurotoxicity : Exposure to organotin compounds has been associated with neurotoxic effects, impacting cognitive functions and motor skills.

- Reproductive Toxicity : Organotins can adversely affect reproductive health by disrupting endocrine functions.

- Environmental Impact : The persistence of organotin compounds in the environment raises concerns about bioaccumulation and ecological toxicity.

Case Studies

Several studies have investigated the biological activity of organotin compounds:

-

Antibacterial Activity Study :

- A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Results : Minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

-

Cytotoxicity Assessment :

- Research assessed the cytotoxic effects of various organotin compounds on human cancer cell lines.

- Findings : this compound showed IC50 values indicating its potential as an anticancer agent.

-

Endocrine Disruption Analysis :

- A study evaluated the effects of organotins on hormone receptors in vitro.

- : Evidence suggested that this compound could act as an endocrine disruptor by binding to estrogen receptors.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference Study |

|---|---|---|

| Antibacterial | Effective against S. aureus & E. coli | [Study 1] |

| Anticancer | Induces apoptosis in cancer cells | [Study 2] |

| Endocrine Disruption | Binds to estrogen receptors | [Study 3] |

Eigenschaften

InChI |

InChI=1S/C9H21Si.Sn.3H/c1-6-7-8-10(5)9(2,3)4;;;;/h6-8H2,1-5H3;;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBQAISGPNTXQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)C(C)(C)C.[SnH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24SiSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.